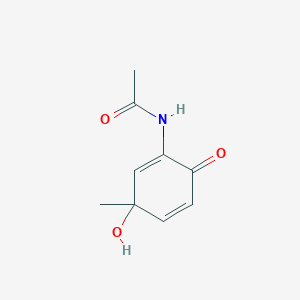
Acetamide,N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-YL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- is a complex organic compound with a unique structure that includes a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- typically involves the reaction of specific precursors under controlled conditions. One common method includes the hydrolysis of a precursor compound followed by coupling with an amine in the presence of a suitable catalyst . The reaction conditions often require dry solvents and specific temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can yield more reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- apart from similar compounds is its unique cyclohexadienone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-(3-hydroxy-3-methyl-6-oxocyclohexa-1,4-dien-1-yl)acetamide |
InChI |
InChI=1S/C9H11NO3/c1-6(11)10-7-5-9(2,13)4-3-8(7)12/h3-5,13H,1-2H3,(H,10,11) |
InChI Key |
XDRRSHPWZDFMNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(C=CC1=O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















